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Compound of Interest

Compound Name: 3-Dodecanone

Cat. No.: B073483 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3-dodecanone, a

saturated ketone of interest in various chemical research fields. The document details nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the

experimental protocols for their acquisition. This information is crucial for the identification,

characterization, and quality control of 3-dodecanone in research and drug development

settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 3-dodecanone (C₁₂H₂₄O), both proton (¹H) and

carbon-13 (¹³C) NMR are essential for structural elucidation.

¹H NMR Spectral Data
The ¹H NMR spectrum of 3-dodecanone is characterized by signals corresponding to the

different types of protons in the molecule. The chemical shifts are influenced by the electron-

withdrawing effect of the carbonyl group. Protons closer to the carbonyl group (alpha-protons)

are deshielded and appear at a higher chemical shift (downfield).[1][2]
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Assignment
Chemical Shift (δ,

ppm)
Multiplicity Integration

CH₃ (C1) 0.88 Triplet 3H

-(CH₂)₇- (C5-C11) 1.26 Multiplet 14H

CH₂ (C4) 1.54 Quintet 2H

CH₂ (C2) 2.39 Quartet 2H

CH₃ (C12) 1.05 Triplet 3H

Note: Predicted values based on typical chemical shifts for aliphatic ketones. Actual values may

vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

carbonyl carbon is highly deshielded and appears significantly downfield.[1]

Assignment Chemical Shift (δ, ppm)

C=O (C3) 211.8

CH₂ (C2) 35.8

CH₂ (C4) 42.6

-(CH₂)₇- (C5-C11) 22.7 - 31.9

CH₃ (C1) 14.1

CH₃ (C12) 7.9

Note: Some data may be restricted and require account access for full viewing on databases

like SpectraBase.[3] Values presented are representative for this class of compound.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH336/Chapter17/bare_ketonespec.htm
https://dev.spectrabase.com/spectrum/B8br5ckTe0e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy is used to identify the functional groups present in a molecule. The most

prominent feature in the IR spectrum of 3-dodecanone is the strong absorption band

corresponding to the carbonyl (C=O) group stretch.[4][5][6]

Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

C=O Stretch (Ketone) ~1715 Strong

C-H Stretch (Alkyl) 2850 - 2960 Strong

C-H Bend (Alkyl) 1375, 1465 Medium

Saturated aliphatic ketones typically show a strong C=O stretching vibration band around 1715

cm⁻¹.[6][7] The spectrum will also display strong C-H stretching absorptions from the alkyl

chain between 2850 and 2960 cm⁻¹.[7]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-dodecanone, electron ionization (EI) is a common method. The molecular

ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (184.32 g/mol ).[8][9]

[10][11]

Key fragmentation patterns for aliphatic ketones include α-cleavage and McLafferty

rearrangement.[1][12][13]

m/z Relative Intensity (%) Proposed Fragment

57 100
[C₄H₉]⁺ or [CH₃CH₂CO]⁺ (α-

cleavage)

72 ~90
[CH₃CH₂C(OH)CH₂]⁺

(McLafferty rearrangement)

29 ~63 [CH₃CH₂]⁺

43 ~56 [CH₃CO]⁺
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Data sourced from PubChem.[8]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 3-
dodecanone.

NMR Spectroscopy Protocol
Sample Preparation: A solution of 3-dodecanone is prepared by dissolving approximately 5-

10 mg of the compound in about 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a

standard 5 mm NMR tube.[14]

Instrument Setup: A modern NMR spectrometer (e.g., 400 MHz or higher) is used. The

spectrometer is locked onto the deuterium signal of the solvent. Shimming is performed to

optimize the magnetic field homogeneity.[14]

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. Key parameters

such as acquisition time, relaxation delay, and number of scans are optimized to ensure

good signal-to-noise ratio.

Data Processing: The acquired free induction decay (FID) is Fourier transformed. The

resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
Sample Preparation: For a liquid sample like 3-dodecanone, the simplest method is to place

a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background

spectrum of the clean salt plates is recorded.

Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample

holder. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
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Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol
Sample Introduction: A small amount of 3-dodecanone is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.[15]

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV for EI-MS), causing ionization and fragmentation.[8][15]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[15]

Detection: The separated ions are detected, and their abundance is measured. The resulting

data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of

its m/z value.[15]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-dodecanone.
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General Workflow for Spectroscopic Analysis of 3-Dodecanone

Sample: 3-Dodecanone

NMR Sample Prep
(Dissolve in CDCl3)

IR Sample Prep
(Neat Liquid Film)

MS Sample Intro
(GC Injection)

NMR Data Acquisition
(1H & 13C Spectra)

IR Data Acquisition
(FTIR Spectrum)

MS Data Acquisition
(EI Mass Spectrum)

NMR Data Processing
(FT, Phasing)

IR Data Processing
(Background Subtraction)

MS Data Processing
(Spectrum Generation)

NMR Spectral Data
(Tables of δ)

IR Spectral Data
(Table of cm-1)

MS Spectral Data
(Table of m/z)

Structural Elucidation
& Characterization

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 3-dodecanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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